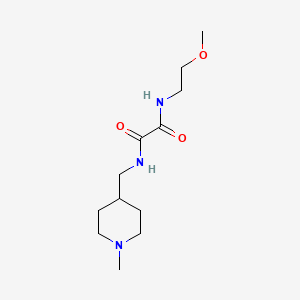

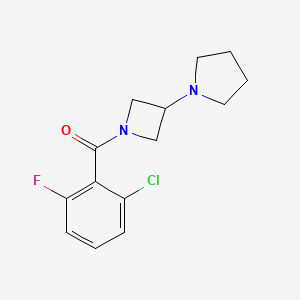

![molecular formula C15H12N2OS B2365789 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one CAS No. 74661-40-8](/img/structure/B2365789.png)

1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity , and are used in the synthesis of a wide variety of aromatic azoles .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are developed using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” can be inferred from its name. It contains a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings . The compound also contains an ethan-1-one group attached to the benzothiazole via a phenyl ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one”, are known to undergo a variety of chemical reactions . These reactions provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one and its derivatives have been explored for their antimicrobial and antifungal properties. Research has shown that some compounds in this category exhibit activity comparable or slightly better than standard medicinal products like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, another study synthesized derivatives that showed potential as antibacterial agents against both Gram-positive and Gram-negative bacteria (Sharma, Kumar, Kumari, Singh, & Kaushik, 2012).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

These compounds have been investigated for their inhibition activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases. A study showed that certain derivatives displayed excellent inhibition activity, which could have implications in the treatment of conditions like Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).

Spectroscopic and Photophysical Properties

The spectroscopic and photophysical properties of these compounds, particularly those with electron-rich amino donor substituents, have been studied. This research is significant in the context of developing materials for metal ion sensing and other applications (Rurack, Bricks, Schulz, Maus, Reck, & Resch‐Genger, 2000).

Synthesis and Structural Studies

Several studies have been dedicated to synthesizing and structurally characterizing derivatives of 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one. These include investigations into their NMR spectroscopy and X-ray crystallography, contributing to a better understanding of their chemical properties (Santes, Rojas‐Lima, Santillán, & Fárfan, 1999).

Novel Heterocycle Synthesis

Research has also focused on using derivatives of 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one as building blocks for synthesizing novel heterocycles. This includes the creation of pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, which have potential applications in pharmaceuticals and materials chemistry (Darweesh, Mekky, Salman, & Farag, 2016).

Zukünftige Richtungen

Benzothiazole derivatives, including “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one”, are of great interest due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials based on these compounds . The development of effective and ecologically friendly synthesis methods is also a promising area of research .

Eigenschaften

IUPAC Name |

1-[4-(1,3-benzothiazol-2-ylamino)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10(18)11-6-8-12(9-7-11)16-15-17-13-4-2-3-5-14(13)19-15/h2-9H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPDDDSFYSEZTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2365707.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2365709.png)

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2365712.png)

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide](/img/structure/B2365713.png)

![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)

![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)